

# A-935142: A Technical Guide to its Discovery and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**A-935142** is a potent and selective small molecule activator of the human ether-a-go-go-related gene (hERG) potassium channel. Its discovery has provided a valuable pharmacological tool for investigating hERG channel function and has opened avenues for potential therapeutic interventions in conditions associated with reduced hERG current, such as certain types of long QT syndrome. This technical guide provides a comprehensive overview of the discovery and pharmacological characterization of **A-935142**, including its mechanism of action, quantitative effects on channel kinetics and cardiac action potentials, and detailed experimental protocols for key assays. Please note that the specific synthesis pathway for **A-935142** is not publicly available and is considered proprietary information.

# Discovery of a Novel hERG Channel Activator

**A-935142**, chemically identified as {4-[4-(5-trifluoromethyl-1H-pyrazol-3-yl)-phenyl]-cyclohexyl}-acetic acid, was discovered as a novel activator of the hERG (KCNH2, Kv11.1) potassium channel.[1][2] Unlike hERG channel blockers, which can lead to acquired long QT syndrome, hERG activators like **A-935142** have the potential to shorten the cardiac action potential and may be beneficial in treating inherited or acquired long QT syndrome.[3] The discovery of **A-935142** emerged from research efforts to identify small molecules that could positively modulate the function of the hERG channel.



## **Mechanism of Action**

**A-935142** enhances hERG current through a complex mechanism of action that involves multiple effects on the channel's gating properties. It has been shown to:

- Facilitate Channel Activation: A-935142 shifts the voltage-dependence of hERG channel
  activation in the hyperpolarizing direction, meaning the channels can open at more negative
  membrane potentials.[1][2]
- Reduce Inactivation: The compound reduces the rate of channel inactivation and shifts the
  voltage-dependence of inactivation in the depolarizing direction.[1][2] This leads to a greater
  availability of open channels.
- Slow Deactivation: A-935142 slows the rate of hERG channel deactivation, prolonging the open state of the channel.[1][2]

These combined effects result in a significant enhancement of the overall hERG current during cardiac repolarization.[1][2][4]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

A-935142's multifaceted mechanism on hERG channel gating.

## **Synthesis Pathway**

The detailed synthesis pathway for **A-935142** is not publicly disclosed in the scientific literature or patent databases. This information is likely held as proprietary by the discovering entity. General synthetic strategies for producing pyrazole-containing compounds often involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.

## **Quantitative Pharmacological Data**

The effects of **A-935142** on hERG channel function and cardiac action potential duration have been quantified in several studies. The tables below summarize key findings.

Table 1: Electrophysiological Effects of A-935142 on hERG Channels

| Parameter                                                         | Concentration | Effect                                       | Reference |
|-------------------------------------------------------------------|---------------|----------------------------------------------|-----------|
| hERG Current<br>Enhancement                                       | 60 μΜ         | Increased both outward and inward K+ current | [2]       |
| Voltage-dependence of Activation (V1/2)                           | Not specified | -9 mV shift<br>(hyperpolarizing)             | [2]       |
| Voltage-dependence of Inactivation (V1/2)                         | Not specified | +15 mV shift<br>(depolarizing)               | [2]       |
| hERG Current<br>Enhancement (in<br>presence of 150 μM<br>sotalol) | 60 μΜ         | 57.5 ± 5.8% increase                         | [3]       |
| hERG Current<br>Enhancement (alone)                               | 60 μΜ         | 55.6 ± 5.1% increase                         | [3]       |

Table 2: Effects of A-935142 on Cardiac Action Potential Duration (APD)



| Tissue                      | Parameter | Effect    | Reference |
|-----------------------------|-----------|-----------|-----------|
| Canine Purkinje<br>Fibers   | APD90     | Shortened | [3]       |
| Guinea Pig Atrial<br>Tissue | APD90     | Shortened | [3]       |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

## Whole-Cell Voltage Clamp Electrophysiology

Objective: To measure the effect of A-935142 on hERG channel currents.

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the hERG channel (Kv11.1).[3]

#### Methodology:

- Cell Culture: HEK-293 cells expressing hERG are cultured under standard conditions.
- Electrophysiological Recording:
  - Whole-cell patch-clamp recordings are performed at room temperature.
  - The external solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10
     Glucose, and 10 HEPES, with pH adjusted to 7.4 with NaOH.
  - The internal pipette solution typically contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 5
     EGTA, 5 MgATP, and 10 HEPES, with pH adjusted to 7.2 with KOH.
- Voltage Protocols:
  - To measure hERG tail currents, cells are depolarized from a holding potential of -80 mV to various test potentials (e.g., +20 mV) for a duration sufficient to induce channel opening and inactivation (e.g., 1-2 seconds).



- The membrane is then repolarized to a potential where the driving force for K+ is large (e.g., -50 mV) to record the deactivating tail current.
- Data Analysis: The amplitude of the peak tail current is measured before and after the
  application of A-935142 to determine the percentage of current enhancement. Voltagedependence of activation and inactivation are determined by fitting the data to a Boltzmann
  function.

#### **Action Potential Duration Measurement**

Objective: To determine the effect of **A-935142** on the duration of cardiac action potentials.

Tissues: Canine cardiac Purkinje fibers and guinea pig atrial tissue.[3]

#### Methodology:

- Tissue Preparation: Tissues are dissected and placed in a tissue bath continuously superfused with oxygenated Tyrode's solution at 37°C.
- Microelectrode Recording: Standard glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells and record transmembrane action potentials.
- Stimulation: Tissues are stimulated at a constant frequency (e.g., 1 Hz) using an external electrode.
- Data Acquisition and Analysis: Action potentials are recorded before and during the application of A-935142. The action potential duration at 90% repolarization (APD90) is measured and compared between control and drug conditions.

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Workflow for characterizing **A-935142**'s effects.

## Conclusion

**A-935142** is a significant discovery in the field of hERG channel pharmacology. Its unique mechanism of action as a channel activator provides a valuable probe for studying hERG channel physiology and offers a conceptual framework for the development of novel therapeutics for long QT syndrome. While the lack of a publicly available synthesis pathway limits its widespread chemical exploration, the detailed pharmacological characterization of **A-935142** continues to inform our understanding of hERG channel modulation. Further research into the structural basis of its interaction with the hERG channel could pave the way for the design of new and improved hERG activators with therapeutic potential.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. PKA phosphorylation of HERG protein regulates the rate of channel synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Driven Design of Novel Human Ether-A-Go-Go-Related-Gene Channel (hERG1)
   Activators PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A-935142: A Technical Guide to its Discovery and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584001#a-935142-discovery-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com